molecular formula C12H15NO2 B2932383 rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid CAS No. 2307771-93-1

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid

Cat. No. B2932383
CAS RN: 2307771-93-1
M. Wt: 205.257
InChI Key: MQUZAKABMZMHAH-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid, commonly known as DMAPC, is a cyclopropanecarboxylic acid derivative with potential applications in the fields of synthetic organic chemistry and biochemistry. DMAPC is a chiral molecule with two enantiomers, (1R,2R)-DMAPC and (1S,2S)-DMAPC, and is a valuable tool for asymmetric synthesis. It is a versatile reagent used in the synthesis of a wide range of compounds, including amino acids, peptides, and natural products, as well as in the synthesis of chiral drugs.

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Salassa et al. (2008) focuses on the synthesis of new Re(CO)3Cl complexes with ligands containing dimethylaminophenyl groups, similar in structure to the compound . The photophysical properties of these complexes were investigated, showing how the presence of a dimethylamino group can influence the charge-transfer character and emission properties of the molecules. This research highlights the compound's relevance in the development of materials with specific optical properties, such as dual emission and charge transfer capabilities, which could be useful in photovoltaic devices or sensors (Salassa et al., 2008).

Biological Activity

Tian et al. (2009) have shown the biological activity of cyclopropanecarboxylic acid derivatives, including those similar to the compound of interest. Their study synthesized new thiourea derivatives and evaluated their herbicidal and fungicidal activities. This research indicates the potential of such compounds in agricultural applications, providing a basis for the development of new herbicides and fungicides with improved efficacy and safety profiles (Tian et al., 2009).

Pharmaceutical Applications

The synthesis and characterization of novel compounds with the cyclopropane carboxylic acid moiety have implications for pharmaceutical research. For instance, the study of retinoic acid analogues for their effects on leukemia cells demonstrates the therapeutic potential of structurally related compounds. These analogues have shown activity in inhibiting aberrant myeloid colony growth and differentiating APL cells, suggesting their utility in leukemia treatment (Muccio et al., 1998).

Chemical Synthesis and Characterization

Research on cyclopropanes and their derivatives, including those related to the compound , contributes to the broader understanding of chemical synthesis and characterization techniques. Studies have described the synthesis of glycosyl esters of cyclopropane carboxylic acid, showcasing methods for producing compounds with potential biological activity and applications in drug discovery and sustainable material development (Li Tian, 2009).

properties

IUPAC Name

(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZAKABMZMHAH-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid

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